Boc-D-Pen(Npys)-OH Boc-D-Pen(Npys)-OH
Brand Name: Vulcanchem
CAS No.: 153815-23-7
VCID: VC21537720
InChI: InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-]
Molecular Formula: C35H36N2O3
Molecular Weight: 532.7 g/mol

Boc-D-Pen(Npys)-OH

CAS No.: 153815-23-7

VCID: VC21537720

Molecular Formula: C35H36N2O3

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Pen(Npys)-OH - 153815-23-7

Description

Boc-D-Pen(Npys)-OH, also known as N-Boc-D-Penicillamine (Npys) ester, is a synthetic compound derived from the amino acid D-penicillamine. It features a tert-Butyloxycarbonyl (Boc) protecting group attached to the amine functionality of D-penicillamine, which is crucial for its application in peptide synthesis and other biochemical processes . The molecular formula of Boc-D-Pen(Npys)-OH is C15H21N3O6S2, with a molecular weight of approximately 403.48 g/mol .

Synthesis of Boc-D-Pen(Npys)-OH

The synthesis of Boc-D-Pen(Npys)-OH typically involves several steps that require specific reagents and conditions to optimize reaction efficiency and minimize side products. While detailed synthesis protocols are not widely published, the general approach involves protecting the amine group of D-penicillamine with a Boc group, followed by the introduction of the Npys moiety.

Applications and Potential Uses

Boc-D-Pen(Npys)-OH finds applications across various fields, particularly in peptide synthesis due to its unique combination of the Boc protecting group and the Npys moiety. This compound is also of interest for its potential therapeutic applications, given its chelating properties which suggest interactions with metal ions and proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Boc-D-Pen(Npys)-OH can be compared with several similar compounds, highlighting its unique features:

Compound NameStructure/Functional GroupsUnique Features
Boc-D-PenicillamineContains a Boc protecting groupKnown for metal chelation properties
Boc-D-Pen(Z)-OHContains a benzyloxycarbonyl protecting groupDifferent protective group; may affect reactivity
Boc-D-Pen(Fmoc)-OHContains a fluorenylmethyloxycarbonyl groupOffers different deprotection conditions
Boc-D-Pen(OMe)-OHFeatures a methoxy protective groupVaries in stability and reactivity compared to Npys

Research Findings and Potential Therapeutic Applications

While specific research using Boc-D-Pen(Npys)-OH is limited, its structure suggests potential applications in various fields. The compound's ability to form complexes with biomolecules, such as metal ions and proteins, could influence biochemical pathways, providing insights into its potential therapeutic applications. Further investigation into these interactions is necessary to fully explore its therapeutic potential.

CAS No. 153815-23-7
Product Name Boc-D-Pen(Npys)-OH
Molecular Formula C35H36N2O3
Molecular Weight 532.7 g/mol
IUPAC Name (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid
Standard InChI InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1
Standard InChIKey JWSLJRLYRJFSCH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-]
Canonical SMILES CC1=CC2=C(C=C1)NC3=C2C4CCC(CC4C5C3C(=O)N(C5=O)C6=CC=C(C=C6)OC7=CC=CC=C7)C(C)(C)C
Synonyms NSC706737;5-tert-Butyl-9-methyl-2-(4-phenoxyphenyl)-3b,4,5,6,7,7a,12,12b-octahydrobenzo[c]pyrrolo[3,4-a]carbazole-1,3(2H,3aH)-dione;AC1L9FHR;CHEMBL2007303;CTK6C0341;NSC-706737;NCI60_037971;tert-butyl-methyl-(4-phenoxyphenyl)[?]dione
PubChem Compound 92178668
Last Modified Aug 15 2023

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